3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
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Overview
Description
3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets by forming bonds with active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been shown to have significant inhibitory activity, suggesting that this compound may also have potent effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 4-bromo-1H-pyrazole reacts with a pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the extent of oxidation or reduction.
Coupling Reactions: Products are typically more complex heterocyclic compounds.
Scientific Research Applications
3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.
3-((4-Chloro-1H-pyrazol-1-yl)methyl)pyridine: Similar structure with a chlorine atom instead of bromine.
3-((4-Methyl-1H-pyrazol-1-yl)methyl)pyridine: Similar structure with a methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSBEALVUBRBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592285 |
Source
|
Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-24-5 |
Source
|
Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850349-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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